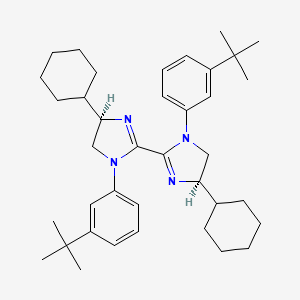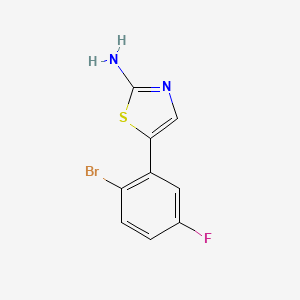![molecular formula C14H11BrO B14015795 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H11BrO It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 2’ position, a methyl group at the 4’ position, and a formyl group at the 4 position
Métodos De Preparación
The synthesis of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4’-methyl-[1,1’-biphenyl]-4-carbaldehyde using bromine or a brominating agent in the presence of a catalyst. The reaction typically takes place in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 2’ position .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to precisely control the addition of reagents and the reaction environment.
Análisis De Reacciones Químicas
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the biphenyl compound.
Aplicaciones Científicas De Investigación
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving biphenyl derivatives.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and formyl group serve as reactive sites for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar compounds to 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde include other biphenyl derivatives with different substituents. For example:
4-Bromo-4’-methyl-[1,1’-biphenyl]: Lacks the formyl group, making it less reactive in certain chemical reactions.
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid:
4’-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the bromine atom, making it less versatile in substitution reactions.
The uniqueness of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H11BrO |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
4-(2-bromo-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-9H,1H3 |
Clave InChI |
VPSSCRPHJDRNGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)






